molecular formula C23H29NOS B304714 N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide

N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide

Cat. No. B304714
M. Wt: 367.5 g/mol
InChI Key: RDKBHFSHTVXDHU-NHCUHLMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein known as bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression.

Mechanism of Action

N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide inhibits the activity of N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide by binding to its bromodomain, which prevents it from binding to acetylated histones and regulating gene expression. This inhibition leads to the downregulation of genes that are critical for cancer cell proliferation and survival, as well as the suppression of inflammatory responses and viral replication.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide are dependent on the specific research application. In cancer therapy, the compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In the treatment of inflammatory diseases, it has been shown to reduce cytokine production and suppress immune responses. In viral infections, it has been shown to inhibit viral replication and reduce viral load.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide in lab experiments is its specificity for N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide, which allows for targeted inhibition of gene expression. However, its potency may also pose a limitation, as high concentrations of the compound may lead to off-target effects. Additionally, the compound's hydrophobic nature may make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for the research of N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide. One area of focus is the development of more potent and selective N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide inhibitors that can be used in clinical settings. Additionally, researchers are exploring the use of the compound in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its efficacy. Finally, there is a growing interest in understanding the role of N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide in various disease states and identifying new targets for therapeutic intervention.

Synthesis Methods

The synthesis method of N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide involves the reaction of 4-tert-butylthiophenol with cyclohexylmagnesium bromide to form the intermediate cyclohexyl (4-tert-butylphenyl) sulfide. This intermediate is then reacted with benzoyl chloride to yield N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide. The synthesis method is a multi-step process that requires careful handling of reagents and purification steps to obtain a high yield of the desired product.

Scientific Research Applications

N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide has shown promising results in various scientific research applications. It has been extensively studied for its potential use in cancer therapy, as N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide is known to play a critical role in cancer cell proliferation and survival. The compound has also shown potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma, as well as viral infections, such as HIV and influenza.

properties

Product Name

N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide

Molecular Formula

C23H29NOS

Molecular Weight

367.5 g/mol

IUPAC Name

N-[(1R,2R)-2-(4-tert-butylphenyl)sulfanylcyclohexyl]benzamide

InChI

InChI=1S/C23H29NOS/c1-23(2,3)18-13-15-19(16-14-18)26-21-12-8-7-11-20(21)24-22(25)17-9-5-4-6-10-17/h4-6,9-10,13-16,20-21H,7-8,11-12H2,1-3H3,(H,24,25)/t20-,21-/m1/s1

InChI Key

RDKBHFSHTVXDHU-NHCUHLMSSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S[C@@H]2CCCC[C@H]2NC(=O)C3=CC=CC=C3

SMILES

CC(C)(C)C1=CC=C(C=C1)SC2CCCCC2NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC2CCCCC2NC(=O)C3=CC=CC=C3

Origin of Product

United States

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